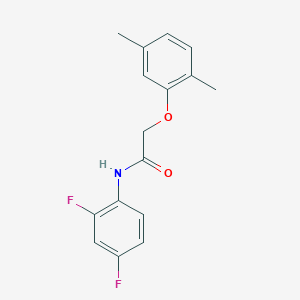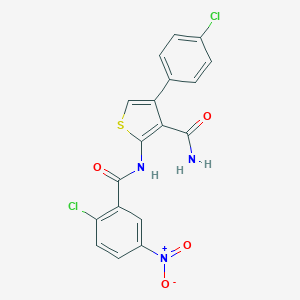
5-chloro-N-(2-phénoxyphényl)thiophène-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-chloro-N-(2-phenoxyphenyl)thiophene-2-carboxamide is a versatile chemical compound with a molecular formula of C17H12ClNO2S and a molecular weight of 329.8 g/mol . This compound is known for its diverse properties, making it valuable for various scientific research applications, including drug synthesis, polymer chemistry, and material sciences.
Applications De Recherche Scientifique
5-chloro-N-(2-phenoxyphenyl)thiophene-2-carboxamide is utilized in various scientific research fields:
Chemistry: It serves as a building block for synthesizing more complex molecules and polymers.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of advanced materials, such as organic semiconductors and light-emitting diodes (OLEDs)
Mécanisme D'action
Target of Action
The primary target of 5-chloro-N-(2-phenoxyphenyl)thiophene-2-carboxamide is the Coagulation Factor X (FXa) . FXa is a serine protease that plays a central role in the blood coagulation cascade .
Biochemical Pathways
FXa is involved in both the intrinsic and extrinsic pathways of the blood coagulation cascade . It catalyzes the conversion of prothrombin to thrombin, which then has several functions, including the conversion of fibrinogen to fibrin, the activation of platelets, and the feedback activation of other coagulation factors . By inhibiting FXa, the compound decreases the amplified generation of thrombin, thus diminishing thrombin-mediated activation of both coagulation and platelets .
Result of Action
The inhibition of FXa by the compound leads to antithrombotic effects by decreasing the amplified generation of thrombin . This diminishes thrombin-mediated activation of both coagulation and platelets, without affecting existing thrombin levels . The remaining thrombin should be sufficient to ensure primary hemostasis, resulting in a favorable safety margin .
Méthodes De Préparation
The synthesis of 5-chloro-N-(2-phenoxyphenyl)thiophene-2-carboxamide typically involves the condensation reaction of 5-chlorothiophene-2-carboxylic acid with 2-phenoxyaniline in the presence of coupling agents such as N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP). The reaction is carried out in anhydrous dichloromethane under reflux conditions . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.
Analyse Des Réactions Chimiques
5-chloro-N-(2-phenoxyphenyl)thiophene-2-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of thiophene derivatives with reduced functional groups.
Comparaison Avec Des Composés Similaires
5-chloro-N-(2-phenoxyphenyl)thiophene-2-carboxamide can be compared with other thiophene derivatives, such as:
5-chloro-N-phenyl-1H-indole-2-carboxamide: This compound also exhibits biological activities and is studied for its potential therapeutic applications.
5-chloro-2-thiophenecarboxaldehyde: Used in the synthesis of various heterocyclic compounds and materials.
The uniqueness of 5-chloro-N-(2-phenoxyphenyl)thiophene-2-carboxamide lies in its specific structural features and the diverse range of applications it offers in scientific research and industry.
Propriétés
IUPAC Name |
5-chloro-N-(2-phenoxyphenyl)thiophene-2-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12ClNO2S/c18-16-11-10-15(22-16)17(20)19-13-8-4-5-9-14(13)21-12-6-2-1-3-7-12/h1-11H,(H,19,20) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ARUNLGSWDHCZNB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC2=CC=CC=C2NC(=O)C3=CC=C(S3)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12ClNO2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![4-chloro-N-[1-(2,5-dimethylphenyl)ethyl]-2-nitrobenzamide](/img/structure/B450238.png)


![5-[(2-chlorophenoxy)methyl]-N'-(2-fluorobenzylidene)-2-furohydrazide](/img/structure/B450243.png)
![4-[2-(aminocarbothioyl)carbohydrazonoyl]-2-iodo-6-methoxyphenyl benzoate](/img/structure/B450244.png)

![5-[2-(4-Chlorobenzoyl)carbohydrazonoyl]-2-methoxybenzyl acetate](/img/structure/B450246.png)






![5-[(4-fluorophenoxy)methyl]-N-(4-methylbenzyl)-2-furamide](/img/structure/B450262.png)
